Product packaging for Methyl (R)-(-)-mandelate(Cat. No.:CAS No. 20698-91-3)

Methyl (R)-(-)-mandelate

Cat. No.: B1333398
CAS No.: 20698-91-3
M. Wt: 166.17 g/mol
InChI Key: ITATYELQCJRCCK-MRVPVSSYSA-N
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Description

Significance of Chirality in Chemical Synthesis and Biological Systems

Chirality, derived from the Greek word for hand, describes the property of a molecule that is non-superimposable on its mirror image, much like our left and right hands. quora.com These non-superimposable mirror images are called enantiomers. studysmarter.co.uk The significance of chirality is immense, particularly in chemical synthesis and biological systems. studysmarter.co.uknumberanalytics.com In the pharmaceutical industry, for instance, the two enantiomers of a drug can exhibit vastly different biological activities. One enantiomer might be therapeutically effective, while the other could be inactive or even cause harmful side effects. studysmarter.co.uknih.gov This necessitates the synthesis of enantiomerically pure compounds. numberanalytics.com

Biological systems, such as the human body, are inherently chiral environments. pressbooks.pub Enzymes, which are chiral molecules themselves, often interact with only one specific enantiomer of a substrate, a concept known as stereoselectivity. studysmarter.co.ukpressbooks.pub This specificity is crucial for various metabolic processes. studysmarter.co.uk Consequently, the ability to control the three-dimensional arrangement of atoms during a chemical reaction, a field known as asymmetric synthesis, is a cornerstone of modern organic chemistry. numberanalytics.com

Overview of α-Hydroxy Esters as Chiral Building Blocks

α-Hydroxy esters are a class of organic compounds that possess a hydroxyl group (-OH) and an ester group (-COOR) attached to the same carbon atom (the α-carbon). These compounds are highly valuable as chiral building blocks in organic synthesis. sigmaaldrich.com Their bifunctional nature allows for a variety of chemical transformations, making them versatile starting materials for the construction of more complex, biologically active molecules. acs.orgacs.orgorganic-chemistry.org The presence of a chiral center at the α-carbon makes them particularly useful for introducing chirality into a target molecule.

The synthesis of these chiral building blocks can be achieved through various methods, including asymmetric hydrogenation and asymmetric epoxidation, often employing chiral metal catalysts. nih.gov These techniques allow for the production of α-hydroxy esters with high enantiomeric purity, which is critical for their application in the synthesis of pharmaceuticals and other fine chemicals. nih.gov

Stereochemical Properties and Nomenclature of Methyl (R)-(-)-mandelate

This compound is a prime example of a chiral α-hydroxy ester. smolecule.com Its systematic IUPAC name is methyl (2R)-2-hydroxy-2-phenylacetate. nih.gov This nomenclature precisely describes the molecule's structure and stereochemistry. The "(R)" designation refers to the specific spatial arrangement of the substituents around the chiral α-carbon, while the "(-)" indicates that it rotates plane-polarized light in a counter-clockwise direction (levorotatory). pressbooks.pub

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₀O₃ nih.gov
Molecular Weight 166.17 g/mol smolecule.comnih.gov
CAS Number 20698-91-3 nih.gov
Melting Point 56-58 °C echemi.com
Boiling Point 258.1°C at 760 mmHg echemi.com
Optical Rotation -144° to -146° (c=2, MeOH)

The "R" configuration of this compound is determined by the Cahn-Ingold-Prelog (CIP) priority rules. This system assigns priorities to the four different groups attached to the chiral center. For this compound, the substituents on the α-carbon are a hydroxyl group (-OH), a phenyl group (-C₆H₅), a methoxycarbonyl group (-COOCH₃), and a hydrogen atom (-H). Following the CIP rules, the priorities are assigned, and the molecule is oriented so that the lowest priority group (hydrogen) points away from the viewer. If the sequence from the highest to the lowest priority of the remaining three groups is clockwise, the configuration is designated as "R".

Enantiomeric purity, or enantiomeric excess (ee), is a measure of the predominance of one enantiomer over the other in a mixture. dalalinstitute.com In the context of chiral compounds like this compound, high enantiomeric purity is often crucial for its intended application, especially in pharmaceutical synthesis. chemimpex.com The presence of the other enantiomer, Methyl (S)-(+)-mandelate, could lead to undesirable side effects or reduced efficacy of the final product. Various analytical techniques, such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy using chiral derivatizing agents, are employed to determine the enantiomeric purity of a sample. semanticscholar.orgfrontiersin.orgacs.org

The chemical and physical properties of this compound are a direct result of its constituent functional groups: the phenyl group, the hydroxyl group, and the methoxy (B1213986) group.

Hydroxyl Group: The hydroxyl (-OH) group is a key functional group that can participate in hydrogen bonding, influencing the molecule's melting point, boiling point, and solubility. It also serves as a reactive site for various chemical transformations.

Methoxy Group: The methoxy group (-OCH₃) is part of the ester functionality (-COOCH₃). The ester group is susceptible to hydrolysis, a reaction that would break the ester bond to form mandelic acid and methanol (B129727). smolecule.com

The interplay of these functional groups on a chiral scaffold makes this compound a valuable and versatile molecule in the field of organic chemistry. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B1333398 Methyl (R)-(-)-mandelate CAS No. 20698-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITATYELQCJRCCK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369195
Record name (R)-(-)-Methyl mandelate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20698-91-3
Record name (R)-(-)-Methyl mandelate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (R)-(-)-mandelate
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Advanced Synthetic Methodologies for Methyl R Mandelate

Enantioselective Synthesis Approaches

The core of producing enantiomerically pure Methyl (R)-(-)-mandelate lies in the enantioselective synthesis, where one enantiomer is preferentially formed over the other. A prominent strategy in this regard is the asymmetric reduction of methyl benzoylformate.

Asymmetric Reduction of Methyl Benzoylformate

The conversion of the prochiral ketone, methyl benzoylformate, into the chiral hydroxy ester, this compound, through asymmetric reduction is a key transformation. This has been successfully achieved using both whole-cell biocatalysts and isolated enzymes.

The use of whole cells of Saccharomyces cerevisiae (baker's yeast) as a biocatalyst for the asymmetric reduction of methyl benzoylformate offers a green and cost-effective alternative to traditional chemical methods. researchgate.net The enzymes within the yeast cells, primarily oxidoreductases, catalyze the enantioselective reduction.

The efficiency and selectivity of the biocatalytic reduction are highly dependent on various reaction parameters. Optimization of these factors is crucial for maximizing the yield and enantiomeric excess (e.e.) of the desired (R)-enantiomer. Key parameters that have been extensively studied include substrate concentration, yeast cell concentration, pH, temperature, and the presence of a co-substrate.

One study identified the optimal conditions for the asymmetric reduction of methyl benzoylformate to be a substrate concentration of 22 g/L, a cell concentration of 150 g/L, a reaction time of 36 hours at 30°C, and a pH of 5.0, which resulted in a conversion of 99.4% and an enantiomeric excess of 99.9%. researchgate.net Another research group found that using a cell concentration of 75 g (DCW)/L, a glucose concentration of 30 g/L, and a substrate concentration of 100 mmol/L at a pH of 8.0 and a temperature of 30°C for 30 hours yielded 94.3% of the product with a high enantiomeric excess of 95%. researchgate.net

The influence of these parameters is summarized in the interactive table below, showcasing data from various studies.

ParameterOptimal ValueYield (%)Enantiomeric Excess (e.e.) (%)Reference
Substrate Concentration22 g/L99.4 (Conversion)99.9 researchgate.net
Substrate Concentration100 mmol/L94.395 researchgate.net
Cell Concentration150 g/L99.4 (Conversion)99.9 researchgate.net
Cell Concentration75 g (DCW)/L94.395 researchgate.net
pH5.099.4 (Conversion)99.9 researchgate.net
pH8.094.395 researchgate.net
Temperature30 °C99.4 (Conversion)99.9 researchgate.net
Temperature30 °C94.395 researchgate.net
Co-substrate (Glucose)30 g/L94.395 researchgate.net

Furthermore, controlling the reaction conditions, as detailed in the previous section, plays a pivotal role. For instance, substrate and product inhibition can negatively impact the reaction rate and enantioselectivity. Fed-batch strategies, where the substrate is added incrementally, can help to maintain a low substrate concentration, thereby mitigating inhibition and potentially improving both yield and e.e.

One effective ISPR technique involves the use of adsorbent resins, such as Amberlite. In a typical setup, the resin is added to the bioreactor, where it selectively adsorbs the product. This keeps the product concentration in the aqueous phase low, thus relieving product inhibition and shifting the reaction equilibrium towards product formation. The product can then be recovered from the resin in a subsequent step. The application of a dispersed Amberlite IRA67 resin has been shown to improve the production of other biomolecules by reducing product inhibition. mdpi.com While specific data for this compound synthesis is limited, the principle is directly applicable.

While whole-cell systems are effective, the use of isolated enzymes, specifically NADH-dependent alcohol dehydrogenases (ADHs), offers a more controlled approach to the asymmetric reduction of methyl benzoylformate. These enzymes catalyze the transfer of a hydride from the cofactor NADH to the carbonyl group of the substrate.

The stereochemical outcome of the reduction is determined by the specific ADH used. Some ADHs exhibit high enantioselectivity, preferentially producing the (R)-enantiomer of the corresponding alcohol. For instance, a new NAD-dependent alcohol dehydrogenase isolated from a Pseudomonas species has been shown to catalyze the reduction of various ketones to optically active alcohols with very high enantioselectivity (90 to >98% e.e.). rsc.org The enzyme's preference for NADH as a cofactor is a key characteristic of this catalytic process. nih.gov The use of chiral NAD(P)H-model compounds in the asymmetric reduction of methyl benzoylformate has also been reported to afford methyl mandelate (B1228975) in high optical yield. rsc.org

Whole-Cell Biocatalysis with Saccharomyces cerevisiae

Nucleophilic 1,2-Addition Reactions with Chiral Auxiliaries Derived from Methyl (R)-Mandelate

In the realm of asymmetric synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. nih.gov An ideal chiral auxiliary is one that can be easily attached to a substrate, effectively direct the stereochemistry of a subsequent reaction, and then be removed cleanly without racemization of the product. nih.gov One of the fundamental strategies for creating stereogenic centers is the nucleophilic 1,2-addition to carbonyl groups and imines. When the substrate is attached to a chiral auxiliary, the auxiliary creates a chiral environment, causing the incoming nucleophile to attack from a less sterically hindered face, leading to the preferential formation of one diastereomer. nih.gov

While a wide variety of chiral auxiliaries have been developed and are in common use, such as those derived from L-ephedrine or tert-butanesulfinamide (TBSA), the use of auxiliaries specifically derived from methyl (R)-mandelate is a more specialized area. nih.govresearchgate.net The principle involves converting the mandelate structure into a reusable chiral director that can be appended to a prochiral molecule to guide subsequent transformations.

The enantioselective synthesis of 1-(aryl)alkylamines is of significant pharmaceutical interest, as this motif is a core component of numerous drug molecules, including the anti-allergy medication levocetirizine. bris.ac.uknih.gov A common and effective method for their asymmetric synthesis involves the diastereoselective 1,2-addition of organometallic reagents (like Grignard or organolithium reagents) to chiral imines or imine derivatives. researchgate.net

In this approach, a prochiral ketone or aldehyde is first condensed with a chiral amine or a related compound, such as a sulfinamide, to form a chiral imine. The chiral auxiliary group on the nitrogen atom directs the nucleophilic addition of an aryl or alkyl group to the carbon of the C=N double bond. researchgate.net This creates a new stereocenter with a specific configuration. The chiral auxiliary is then cleaved under mild conditions, typically with acid, to yield the desired enantiomerically enriched 1-(aryl)alkylamine. researchgate.net For instance, tert-butanesulfinamide has proven to be a highly effective chiral auxiliary in the synthesis of (S)-ketamine, where it activates the imine for nucleophilic addition and directs the stereochemical outcome. researchgate.net While this demonstrates the general strategy, specific examples employing auxiliaries derived directly from methyl (R)-mandelate for this purpose are not as widely documented as more common auxiliaries.

Enzymatic Resolution of Racemic Methyl Mandelate

Kinetic resolution is a widely used method for separating a racemic mixture. Enzymatic kinetic resolution (EKR) leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For racemic methyl mandelate, lipase-catalyzed reactions are particularly effective. udea.edu.co

Lipases (EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of triglycerides. mdpi.com In organic synthesis, they are versatile biocatalysts for the resolution of racemic alcohols and esters through hydrolysis, esterification, and transesterification reactions, often with high enantioselectivity. tandfonline.comnih.gov

Hydrolysis: In the lipase-mediated hydrolysis of racemic methyl mandelate, the enzyme selectively catalyzes the conversion of one enantiomer of the ester into the corresponding mandelic acid, while leaving the other ester enantiomer untouched. For example, a lipase (B570770) from Candida cylindracea (synonymous with Candida rugosa) can be used to hydrolyze racemic ethyl mandelate, preferentially yielding (S)-mandelic acid. nih.gov Similarly, lipases displayed on the E. coli cell surface have been shown to selectively hydrolyze (S)-methyl mandelate to (S)-mandelic acid, achieving a high enantiomeric excess (ee) of the product and a high enantioselectivity ratio (E value). researchgate.net

Transesterification: Transesterification involves the exchange of the alcohol or acid moiety of an ester. In the context of resolving racemic methyl mandelate, this is typically achieved through acylation, where an acyl donor (often a vinyl ester, to make the reaction irreversible) is used to selectively acylate one of the enantiomers. tandfonline.compsu.edu This leaves the unreacted enantiomer, for instance, (R)-methyl mandelate, in high enantiomeric purity. tandfonline.com Lipases from Pseudomonas species have been successfully used for the acylation of methyl mandelate with vinyl acetate (B1210297), yielding the unreacted (R)-methyl mandelate with ≥98% ee at approximately 60% conversion. tandfonline.compsu.edu

The choice of lipase is critical for a successful resolution, as different enzymes exhibit varying activity, stability, and enantioselectivity for a given substrate. Researchers screen various commercially available or newly isolated lipases to find the optimal biocatalyst. researchgate.netnih.gov

Candida rugosa lipase (CRL): CRL has been shown to be effective in the resolution of various racemic compounds. nih.govnih.gov For the resolution of dl-menthol, CRL exhibited the best catalytic ability among ten tested lipases. nih.gov Its enantioselectivity can be significantly enhanced through immobilization on suitable carriers. google.com

Novozym 435: This is a widely used commercial biocatalyst, which consists of lipase B from Candida antarctica (CALB) immobilized on a macroporous acrylic resin. rsc.orgresearchgate.net Novozym 435 is known for its high activity and stability under various conditions. rsc.org In a study on the hydrolysis of racemic methyl mandelate, Novozym 435 was found to be the most effective among several tested lipases, yielding (R)-mandelic acid with an optical purity of 78% after 24 hours. ias.ac.in

Burkholderia sp. GXU56: A lipase from a strain of Burkholderia sp. designated GXU56 was identified as being highly effective for the enantioselective resolution of (R,S)-methyl mandelate to produce (R)-mandelic acid. nih.gov The free enzyme showed an enantioselectivity ratio (E) of 29.2. However, upon immobilization via adsorption on octyl-sepharose CL-4B, its performance improved dramatically, with the E value increasing to over 300. nih.govresearcher.life This immobilized lipase could be reused for five cycles, retaining high enantioselectivity. nih.govresearcher.life

The table below summarizes the performance of different lipase variants in the resolution of methyl mandelate or related compounds.

Lipase VariantReaction TypeSubstrateKey FindingCitation
Novozym 435 (CALB) Hydrolysis(R,S)-Methyl MandelateMost effective among screened lipases, yielding (R)-mandelic acid with 78% optical purity. ias.ac.in
Burkholderia sp. GXU56 (Immobilized) Hydrolysis(R,S)-Methyl MandelateE-value improved from 29.2 (free) to >300 (immobilized). Produced (R)-mandelic acid with 98.5% ee. nih.govresearcher.life
Cell Surface-Displayed Lipase (E. coli) Hydrolysis(R,S)-Methyl MandelateHigh enantioselectivity (E-value of 250) for (S)-mandelic acid. researchgate.net
Pseudomonas sp. Lipase Transesterification (Acylation)(R,S)-Methyl MandelateRecovered (R)-methyl mandelate with ≥98% ee at ~60% conversion. tandfonline.compsu.edu
Candida rugosa Lipase (CRL) Transesterificationdl-MentholShowed the best ability to catalyze the resolution of dl-menthol among 10 lipases tested. nih.gov

The efficiency and selectivity of lipase-catalyzed resolutions are highly dependent on various process parameters. Optimization of these factors is crucial for developing an industrially viable process.

Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which thermal denaturation causes a rapid loss of activity. For the immobilized Burkholderia sp. GXU56 lipase, the optimum temperature for hydrolysis was 50°C, a shift from the 40°C optimum for the free enzyme. nih.gov For Novozym 435-catalyzed hydrolysis of methyl mandelate, an increase in temperature generally led to a higher reaction rate. ias.ac.in

Catalyst Loading: Increasing the amount of enzyme (catalyst loading) typically increases the initial reaction rate, as more active sites are available. In the resolution of methyl mandelate with Novozym 435, the conversion increased with catalyst loading up to a certain point, after which the increase became less significant due to other limiting factors. ias.ac.in

Substrate/Product Concentration: High concentrations of the substrate or product can lead to enzyme inhibition. In the Novozym 435-catalyzed hydrolysis of methyl mandelate, both the substrate (R)-methyl mandelate and the product (R)-mandelic acid were found to cause inhibition, which is a critical factor for process design. ias.ac.in

Agitation: In heterogeneous systems involving immobilized enzymes, the speed of agitation is important to overcome external mass transfer limitations, ensuring that the substrate can readily access the enzyme's active sites. Studies on the hydrolysis of methyl mandelate showed that the reaction rate increased with agitation speed until a plateau was reached, indicating that mass transfer limitations had been overcome. ias.ac.in

pH: The pH of the reaction medium affects the ionization state of the enzyme's amino acid residues, which is critical for its catalytic activity and stability. For the immobilized Burkholderia sp. GXU56 lipase, the optimal pH for hydrolysis was 7.2, shifted from the pH 8.0 optimum of the free enzyme. nih.govresearcher.life

To better understand and predict the behavior of enzymatic resolutions, kinetic models are developed. These models mathematically describe the reaction rates as a function of variables like substrate and product concentrations.

A common model for biocatalytic reactions is the Michaelis-Menten model, which describes the relationship between the initial reaction rate, the maximum reaction rate (Vmax), and the substrate concentration. scirp.org However, for more complex reactions, such as reversible reactions with inhibition, more sophisticated models are necessary.

For the lipase-catalyzed hydrolysis of methyl mandelate, which involves two substrates (ester and water) and two products (acid and alcohol), a Ping-Pong Bi-Bi mechanism is often employed. rsc.org This mechanism involves the enzyme binding to the first substrate (e.g., the ester), releasing the first product (e.g., the alcohol), and forming a modified enzyme intermediate (e.g., an acylated enzyme). This intermediate then binds to the second substrate (water) to release the final product (the acid) and regenerate the original enzyme. nih.gov

In the study of Novozym 435-catalyzed hydrolysis of R(-)-methyl mandelate, the initial rate data was successfully fitted to an ordered bi-bi mechanism that included terms for inhibition by both the substrate and the product . ias.ac.in This detailed model allowed for the determination of the kinetic constants and provided a deeper understanding of the factors controlling the reaction rate. ias.ac.in Such models are invaluable for reactor design, process optimization, and scaling up the enzymatic resolution. mdpi.com

Chemoenzymatic Dynamic Kinetic Resolution of Racemic Mandelic Acid

The synthesis of enantiopure mandelic acid, a direct precursor to this compound, often starts with an inexpensive racemic mixture. rsc.org Classical resolution methods, such as diastereomeric crystallization or standard kinetic resolution, are fundamentally limited to a maximum theoretical yield of 50% because they only separate the existing enantiomers. rsc.orgrsc.orgresearchgate.net Dynamic kinetic resolution (DKR) elegantly overcomes this limitation by integrating a selective resolution step with a continuous racemization of the undesired enantiomer, making a theoretical yield of up to 100% possible. rsc.orgrsc.org This approach combines the high selectivity of enzymes with chemical processes to create an efficient chemoenzymatic pathway. organic-chemistry.org

Integration with Mandelate Racemase for in situ Racemization

Mandelate racemase, particularly from the bacterium Pseudomonas putida, is highly effective for this purpose. rsc.orgresearchgate.net The enzyme facilitates the abstraction of a proton from the carbon adjacent to the carboxylate, a kinetically challenging step, with a remarkable rate enhancement. nih.gov By integrating this enzymatic racemization, the DKR system can efficiently convert the entire racemic starting material into the desired enantiomer. rsc.orgrsc.org

Coupling with Diastereomeric Salt Crystallization

To physically separate the desired enantiomer during the DKR process, the enzymatic racemization is often coupled with diastereomeric salt crystallization. rsc.orgresearchgate.net This technique, known as crystallization-induced dynamic resolution (CIDR), combines the racemization of the unwanted enantiomer in the soluble phase with the selective crystallization of the desired enantiomer as a diastereomeric salt. digitellinc.com

In this setup, a chiral resolving agent, such as (1R,2R)-diphenylethylenediamine ((1R,2R)-DPEN), is added to the aqueous reaction medium. researchgate.netrsc.org This agent selectively forms a less soluble diastereomeric salt with (R)-mandelic acid. As this salt crystallizes and precipitates from the solution, the concentration of (R)-mandelic acid in the solution decreases. According to Le Chatelier's principle, the mandelate racemase then converts the excess (S)-mandelic acid into more (R)-mandelic acid to restore the equilibrium, which then forms more of the diastereomeric salt and crystallizes. rsc.orgrsc.org This integrated process allows for high yields and excellent enantiomeric excess of the (R)-mandelic acid product under mild, aqueous conditions. rsc.orgrsc.org

Table 1: Results of a Preparative-Scale DKR Experiment. rsc.orgresearchgate.net
ParameterValueNotes
Reaction Scale50 mlFed-batch operation
Reaction Time96 hoursProgress monitored periodically
Enantiomeric Excess (ee)94.9% ((R)-mandelic acid)High purity of the desired enantiomer
Overall Yield60.3%Based on isolated product mass
Resolving Agent(1R,2R)-DPENForms diastereomeric salt with (R)-mandelic acid
EnzymeMandelate RacemaseFor in situ racemization

Esterification Methodologies

Once enantiomerically pure (R)-(-)-mandelic acid is obtained, the final step in the synthesis of the target compound is esterification with methanol (B129727) to form this compound.

Esterification of (R)-(-)-Mandelic Acid with Methanol

The conversion of a carboxylic acid to an ester using an alcohol is known as Fischer esterification. masterorganicchemistry.com This method is a common and direct route to synthesize this compound from (R)-(-)-mandelic acid using methanol. The reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water. masterorganicchemistry.com

Fischer esterification is typically catalyzed by a strong acid. masterorganicchemistry.com The acid protonates the carbonyl oxygen of the mandelic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. masterorganicchemistry.com

Commonly used acid catalysts for this transformation include:

Sulfuric acid (H₂SO₄): A strong, widely used, and inexpensive liquid acid catalyst. masterorganicchemistry.comresearchgate.net

p-Toluenesulfonic acid (TsOH): A solid organic acid that is considered a mild, non-corrosive, and easily handled catalyst. researchgate.netpreprints.orgnih.gov Its use can prevent the formation of undesirable byproducts that might occur with stronger mineral acids. nih.gov

Both catalysts have proven effective in promoting esterification reactions. masterorganicchemistry.comajgreenchem.com The choice of catalyst can depend on the desired reaction conditions and the sensitivity of the substrate to harsh acidic environments.

To maximize the yield of this compound, the equilibrium of the Fischer esterification must be shifted toward the product side. Several parameters can be optimized to achieve this. researchgate.net

Key optimization strategies include:

Use of Excess Reactant: The reaction is often performed using a large excess of methanol, which also serves as the solvent. This high concentration of one reactant helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

Removal of Water: The water produced as a byproduct can be removed from the reaction mixture as it forms. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus, which effectively pulls the equilibrium to the product side. prepchem.com

Temperature Control: Increasing the reaction temperature generally increases the reaction rate. However, the optimal temperature depends on the boiling point of the alcohol and the stability of the reactants and products. researchgate.net

Catalyst Concentration: The amount of acid catalyst influences the reaction rate. An optimal concentration must be determined to ensure a reasonable reaction time without causing unwanted side reactions or degradation. researchgate.net

By carefully controlling these conditions, the esterification of (R)-(-)-mandelic acid with methanol can proceed to high conversion, yielding the desired this compound product.

Table 2: Key Parameters for Optimizing Fischer Esterification. masterorganicchemistry.comresearchgate.net
ParameterEffect on ReactionTypical Condition / Strategy
Reactant RatioShifts equilibrium toward productsUse methanol as the solvent (large excess)
Water RemovalShifts equilibrium toward productsAzeotropic distillation (e.g., with a Dean-Stark trap)
TemperatureIncreases reaction rateHeating to reflux temperature of the alcohol
Catalyst LoadingIncreases reaction rateUse of catalytic amounts (e.g., 1-5 mol%) of H₂SO₄ or TsOH

Esterification of Mandelonitriles

A direct and efficient method for the preparation of mandelate esters involves the acid-catalyzed alcoholysis of mandelonitriles. This process, sometimes referred to as a Paternoster reaction, allows for the conversion of the nitrile group directly into an ester in a single step.

The synthesis is typically carried out by hydrolyzing mandelonitrile (B1675950) with aqueous hydrochloric acid in the presence of a suitable alcohol, such as methanol, to yield the corresponding methyl ester. wikipedia.org The reaction proceeds by heating the mixture, which facilitates the formation of an oily phase containing both the mandelic acid and the desired methyl mandelate ester. This allows for a straightforward separation from the aqueous phase. wikipedia.org An example of this process involves reacting (racemic) mandelonitrile with methanol in the presence of concentrated HCl.

ReactantsReagentsTemperatureDurationProduct Composition (Oily Layer)
Mandelonitrile, Methanol38% Hydrochloric Acid40°C then 60°C2 hours then 4 hours46.5% Methyl mandelate, 30.0% Mandelic acid
Table 1: Reaction conditions for the synthesis of Methyl mandelate from Mandelonitrile as described in patent DE2936416A1. wikipedia.org

While this method is documented for racemic mandelonitrile, the principle applies to the synthesis of the enantiopure this compound from (R)-mandelonitrile, leveraging the stability of the chiral center under these conditions. The naturally occurring (R)-(+) enantiomer of mandelonitrile is a known intermediate for producing optically active α-hydroxy carboxylic acids. wikipedia.org

Derivatization and Subsequent Transformations

This compound is a versatile chiral precursor that can be derivatized into more complex molecules while retaining stereochemical integrity. Its ester and hydroxyl functionalities provide two distinct reaction sites for further transformations.

Synthesis of Chiral Diols

A significant application of this compound is its conversion into chiral 1,2-diols. This transformation is effectively achieved through the use of organometallic reagents, particularly Grignard reagents. The reaction of the ester functional group with two equivalents of a Grignard reagent, followed by an acidic workup, results in the formation of a tertiary alcohol at the original ester carbon, yielding a 1,2-diol.

For instance, the reaction of this compound with phenylmagnesium bromide (PhMgBr) produces (R)-1,1,2-triphenylethane-1,2-diol. The Grignard reagent attacks the electrophilic carbonyl carbon of the ester. The initial addition leads to a ketone intermediate, which is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent. vanderbilt.eduyoutube.com The stereocenter at the C2 position is not directly involved in the reaction, and thus its (R) configuration is preserved.

Starting MaterialReagent (2 eq.)ProductKey Transformation
This compoundPhenylmagnesium bromide(R)-1,1,2-triphenylethane-1,2-diolEster to tertiary alcohol
Table 2: Synthesis of a chiral diol from this compound via Grignard reaction.

This methodology provides a direct route to highly functionalized chiral diols, which are valuable building blocks in asymmetric synthesis. orgsyn.org

Preparation of Optically Active Pharmaceutical Intermediates

The chiral scaffold provided by this compound is instrumental in the synthesis of optically pure pharmaceutical intermediates. The parent compound, (R)-(-)-mandelic acid, is widely employed as a chiral resolving agent for racemic amines, which are themselves precursors to many active pharmaceutical ingredients (APIs). google.com For example, it is used in the resolution process to obtain specific enantiomers of N-methyl-3-hydroxy-3-phenylpropylamine, an intermediate for antidepressant drugs. google.com

Direct derivatization of this compound also leads to valuable intermediates. The chiral diols synthesized, as described in section 2.4.1, are important synthons. Specifically, the triphenylethane-1,2-diol structure is a key component of certain chiral reagents and catalysts.

A key pharmaceutical intermediate derived from the mandelate scaffold is 2-hydroxy-1,2,2-triphenylethyl acetate. The synthesis of the (R)-enantiomer of this compound begins with this compound.

The synthesis proceeds in two main steps:

Grignard Reaction : As previously detailed, this compound is treated with two equivalents of phenylmagnesium bromide in an anhydrous ether solvent. This reaction forms the intermediate diol, (R)-1,1,2-triphenylethane-1,2-diol, also known as (R)-triphenylethylene glycol. nih.gov The reaction must be conducted under strictly anhydrous conditions as Grignard reagents react readily with water. youtube.com

Selective Acetylation : The resulting (R)-1,1,2-triphenylethane-1,2-diol possesses both a secondary and a tertiary hydroxyl group. Selective acetylation of the more accessible secondary hydroxyl group can be achieved using an acetylating agent. This step yields (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate.

The enantiomer specified in the heading, (S)-(-)-2-hydroxy-1,2,2-triphenylethyl acetate (also known as HYTRA), is a highly effective chiral resolving agent. The synthesis described here, starting from the (R)-mandelate ester, logically produces the (R)-acetate product. The synthesis of the (S)-acetate would necessitate starting with Methyl (S)-(+)-mandelate. The change in designation from (R) in the starting mandelate to the diol product is a result of the Cahn-Ingold-Prelog (CIP) priority rules, where the addition of the diphenyl-hydroxymethyl group changes the substituent priorities around the chiral center. wikipedia.orglibretexts.org

Advanced Analytical and Spectroscopic Research

Chromatographic Techniques for Enantiomeric Analysis

Chromatography is the cornerstone of enantiomeric separation, allowing for the physical separation and quantification of enantiomers. For Methyl (R)-(-)-mandelate and related compounds, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases are the most powerful and widely used methods. An alternative, indirect approach involves the use of chiral derivatizing agents to form diastereomers, which can then be separated on standard, achiral columns.

Gas Chromatography (GC) with Chiral Stationary Phases (e.g., Astec® CHIRALDEX™ G-TA)

Gas chromatography is a highly effective technique for the enantiomeric analysis of volatile compounds like methyl mandelate (B1228975). The separation is achieved by using a capillary column coated with a Chiral Stationary Phase (CSP). Cyclodextrin (B1172386) derivatives are among the most common and successful CSPs for this purpose.

The Astec® CHIRALDEX™ G-TA column, which utilizes a 2,6-di-O-pentyl-3-trifluoroacetyl-γ-cyclodextrin derivative as the stationary phase, has demonstrated excellent selectivity for the enantiomers of methyl mandelate nih.govresearchgate.net. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs, leading to different retention times and, consequently, separation. The three-point interaction model is a theoretical framework used to explain this chiral recognition, where one enantiomer interacts with the CSP at three points, forming a more stable complex, while the other enantiomer can only interact at two points, resulting in weaker binding and earlier elution mdpi.com.

In a typical analysis, the S(+)-methyl mandelate elutes before the R(-)-methyl mandelate on an Astec® CHIRALDEX™ G-TA column nih.gov. The efficiency of the separation is influenced by factors such as column temperature, carrier gas flow rate, and the specific cyclodextrin derivative used. Research has shown that even subtle changes to the cyclodextrin structure (e.g., α-, β-, or γ-cyclodextrin) or the derivative groups can significantly alter selectivity and even reverse the elution order of the enantiomers rsc.org.

Table 1: Example GC Conditions for Enantiomeric Separation of Methyl Mandelate
ParameterConditionReference
ColumnAstec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 μm nih.gov
Oven Temperature140 °C (Isothermal) nih.gov
Carrier GasHelium, 30 psi nih.gov
Injector Temperature250 °C nih.gov
DetectorFID, 250 °C nih.gov
Elution Order1. S(+)-methyl mandelate, 2. R(-)-methyl mandelate nih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is another powerful technique for chiral separations and is particularly suitable for less volatile or thermally sensitive compounds. The principle is similar to chiral GC, where a chiral stationary phase is used to differentially interact with the enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and commercially available under trade names like CHIRALPAK® and CHIRALCEL®. These phases, for instance, cellulosic tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel (e.g., CHIRALPAK® IC), have been shown to resolve the enantiomers of mandelic acid and its derivatives successfully rsc.org. The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier like an alcohol, is crucial for optimizing the separation rsc.org.

Cyclodextrins and their derivatives are also highly effective chiral selectors in HPLC researchgate.netutexas.eduuzh.ch. These cyclic oligosaccharides have a chiral, hydrophobic cavity and a hydrophilic exterior. Chiral recognition can occur through inclusion of the analyte (or a part of it, like the phenyl group of methyl mandelate) into the cavity, combined with interactions (such as hydrogen bonding) between the analyte's functional groups and the hydroxyl groups on the rim of the cyclodextrin jascoinc.com. The stability and enantioselectivity of these CSPs are influenced by the immobilization chemistry used to bond the cyclodextrin to the silica support researchgate.netutexas.edu. A specific method for methyl mandelate has been documented using a Chiral CD-Ph column with a mobile phase of n-Hexane/Methanol (B129727)/Isopropanol researchgate.net.

Table 2: Example HPLC Conditions for Enantiomeric Separation of Methyl Mandelate
ParameterConditionReference
ColumnChiral CD-Ph, 4.6 mm i.d. x 250 mm researchgate.net
Mobile Phasen-Hexane / Methanol / Isopropanol (83 / 15 / 2) researchgate.net
Flow Rate500 µL/min researchgate.net
Temperature25 °C researchgate.net
DetectorUV at 220 nm researchgate.net

Chiral Derivatizing Agents in Chromatography

An alternative to direct separation on a chiral stationary phase is the use of an indirect method involving Chiral Derivatizing Agents (CDAs). This approach converts the pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure reagent rsc.org. Since diastereomers have different physical and chemical properties, they can be separated using standard, achiral chromatographic techniques (GC or HPLC) rsc.orgnih.gov.

For an analyte like this compound, which contains a secondary alcohol functional group, a suitable CDA would be a chiral carboxylic acid or its activated form (e.g., an acid chloride). A well-known example is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid nih.govrsc.org. The reaction of racemic methyl mandelate with a single enantiomer of Mosher's acid chloride would produce two diastereomeric esters. These diastereomers can then be separated and quantified on a common achiral column, such as one with a silica gel stationary phase mdpi.comnih.gov. After separation, the relative peak areas of the diastereomers correspond to the enantiomeric ratio of the original methyl mandelate sample. This method is particularly useful when a suitable chiral column is not available or for determining the absolute configuration of a chiral alcohol mdpi.com.

Spectroscopic Characterization and Chiroptical Studies

Spectroscopic methods that rely on the interaction of chiral molecules with polarized light are invaluable for differentiating enantiomers and confirming their absolute configuration.

Circular Dichroism (CD) Spectroscopy for Enantiomer Differentiation

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique based on the differential absorption of left- and right-circularly polarized light by a chiral molecule jascoinc.comwikipedia.org. Enantiomers, being non-superimposable mirror images, interact with circularly polarized light in an equal but opposite manner. Consequently, the (R)- and (S)-enantiomers of a compound will produce CD spectra that are mirror images of each other, exhibiting opposite signs (positive or negative) for the Cotton effects nih.gov.

For this compound, the CD spectrum would show a characteristic pattern of positive or negative bands at specific wavelengths corresponding to its electronic transitions. Its enantiomer, Methyl (S)-(+)-mandelate, would exhibit a spectrum of the same shape but with the signs of all bands inverted. This mirror-image relationship provides an unambiguous method for distinguishing between the two enantiomers.

Furthermore, the magnitude of the CD signal (measured as ellipticity) is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee) nih.gov. A racemic mixture (50:50) of the (R) and (S) enantiomers is optically inactive and will produce no CD signal. For a sample of this compound, the intensity of its characteristic CD spectrum can be used to quantify its enantiomeric purity by comparing it to the spectrum of an enantiomerically pure standard nih.govnih.gov. This makes CD spectroscopy a rapid and non-destructive tool for both qualitative identification and quantitative analysis of enantiomers.

Experimental and Theoretical CD Spectra Correlation

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique for determining the absolute configuration of chiral molecules. The correlation between experimentally measured ECD spectra and those calculated using time-dependent density functional theory (TD-DFT) provides a high degree of confidence in stereochemical assignments.

In a study of this compound, both experimental and computational ECD spectra were analyzed. The research highlighted the close agreement between the measured spectrum and the TD-DFT calculated spectrum, confirming the (R) configuration. The major electronic transitions responsible for the observed Cotton effects were identified and compared. The experimental ECD spectrum of methyl mandelate is very similar to that of mandelic acid, showing the same characteristic bands. semanticscholar.org This similarity is attributed to the structural closeness, with the only difference being the substitution of a hydroxyl group with a methoxy (B1213986) group. semanticscholar.org

The table below summarizes the key experimental and computational ECD spectral data for this compound. The comparison shows a strong correlation in the positions and signs of the major bands, with minor deviations in energy, which are typical for such correlations. The largest error observed in the TD-DFT calculations for the major bands in the ECD spectrum of methyl mandelate was slightly larger than that for mandelic acid, at 0.18 eV. semanticscholar.org

ParameterExperimental ValueComputational (TD-DFT) Value
Wavelength (nm) - Band 1262231.8
Sign - Band 1--
Wavelength (nm) - Band 2220216.2
Sign - Band 2++
Wavelength (nm) - Band 3190205.6
Sign - Band 3--
Wavelength (nm) - Band 4Not specified183.0
Sign - Band 4Not specified-

Fourier Transform Infrared (FTIR) Spectroscopy in Chirality Discrimination Studies

FTIR spectroscopy can be a valuable tool for discriminating between enantiomers and racemic mixtures, particularly in the solid state or in aggregated forms where intermolecular interactions can lead to distinct spectral differences. While the FTIR spectra of individual enantiomers in an achiral solvent are identical, differences can emerge in the spectra of their diastereomeric aggregates.

For methyl mandelate, studies have utilized jet-cooled FTIR spectroscopy to investigate its aggregation patterns and the influence of chirality. semanticscholar.org By comparing the spectra of racemic and enantiopure samples, researchers can identify vibrational modes that are sensitive to the stereochemistry of the interacting molecules. The O-H and C=O stretching regions are particularly informative, as these groups are often involved in hydrogen bonding, which is a key interaction in molecular aggregation.

The table below presents a summary of key vibrational frequencies from the FTIR spectrum of methyl mandelate, highlighting regions that are sensitive to chiral discrimination.

Vibrational ModeFrequency Range (cm⁻¹)Significance in Chirality Discrimination
O-H Stretch3500 - 3300Sensitive to hydrogen bonding, which can differ in homochiral vs. heterochiral aggregates.
C=O Stretch1750 - 1700Shifts in this region can indicate differences in the aggregation state and intermolecular interactions between enantiomers.
C-O Stretch1300 - 1000Can be influenced by the conformational and packing differences in the solid state of enantiomers versus racemates.
Fingerprint Region< 1500Complex vibrational modes in this region can show subtle but distinct differences between the spectra of enantiopure and racemic samples due to crystal packing effects.

Proton Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Exchange Studies

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for structural elucidation. In the context of isotope exchange studies, it can be used to monitor the replacement of labile protons, such as those in hydroxyl groups, with deuterium (B1214612) from a deuterated solvent. This provides information about the chemical environment and accessibility of these protons.

For this compound, the hydroxyl proton is exchangeable. When the compound is dissolved in a deuterated solvent like deuterium oxide (D₂O) or methanol-d₄, this proton will exchange with a deuterium atom. This exchange leads to the disappearance of the hydroxyl proton signal in the ¹H NMR spectrum. The rate of this exchange can also provide insights into the solvent accessibility and hydrogen bonding involving the hydroxyl group.

The following table shows the typical ¹H NMR chemical shifts for the key protons in this compound and the expected observation upon deuterium exchange.

ProtonTypical Chemical Shift (δ, ppm) in CDCl₃Observation after D₂O Exchange
Aromatic (C₆H₅)7.2 - 7.5No change
Methine (CH-OH)~5.1No change in chemical shift, but coupling to the OH proton disappears, leading to a simplification of the signal (e.g., a doublet becomes a singlet).
Methyl (OCH₃)~3.7No change
Hydroxyl (OH)Variable, typically 2.5 - 4.0Signal disappears from the spectrum.

Mass Spectrometry for Isotope Content Quantitation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It is also highly effective for quantifying the incorporation of stable isotopes. In the case of this compound, if the hydroxyl proton is exchanged with deuterium, mass spectrometry can be used to determine the extent of this isotopic labeling.

Upon deuterium labeling, the molecular weight of this compound increases by approximately 1 atomic mass unit for each deuterium atom incorporated. By analyzing the mass spectrum, the relative intensities of the molecular ion peaks for the unlabeled (M) and the deuterium-labeled (M+1) species can be used to calculate the percentage of deuterium incorporation. High-resolution mass spectrometry can provide very accurate mass measurements, allowing for the unambiguous determination of the isotopic composition.

The table below illustrates the expected mass-to-charge ratios (m/z) for the molecular ions of unlabeled and deuterium-labeled this compound in a typical mass spectrometry experiment.

SpeciesFormulaExact Mass (Da)Expected m/z of [M+H]⁺
Unlabeled this compoundC₉H₁₀O₃166.06299167.07029
Deuterium-labeled this compound (at OH)C₉H₉DO₃167.06927168.07657

Q & A

Q. What are the common synthetic routes for producing enantiomerically pure Methyl (R)-(-)-mandelate, and how do their yields and enantiomeric excess (ee) compare?

this compound is typically synthesized via enzymatic resolution or asymmetric reduction. For instance, lipase-mediated resolution of racemic methyl mandelate using Burkholderia sp. GXU56 achieved 79–88% yield with high enantioselectivity (E > 200) . Alternatively, asymmetric reduction of methyl benzoylformate using immobilized yeast cells or engineered enzymes can achieve >90% ee, though substrate inhibition and reaction optimization (e.g., pH, co-solvents) are critical for scalability .

Q. What factors influence the stability of this compound during synthesis and storage?

Stability is affected by solvent choice, pH, and temperature. Hydrolytic degradation of the ester group occurs in aqueous media, particularly under alkaline conditions (pH > 8). Non-polar solvents (e.g., hexane) and low-temperature storage (<4°C) mitigate decomposition. Immobilization of enzymes or use of anhydrous reaction systems also enhances stability .

Q. Which analytical techniques are most reliable for determining enantiomeric purity of this compound?

Chiral HPLC with cyclodextrin-based stationary phases (e.g., permethylated-β-cyclodextrin) provides baseline separation of enantiomers, with retention times correlating to computational docking studies . Circular dichroism (ECD) spectroscopy at 190–220 nm can also differentiate enantiomers but requires careful solvent selection (e.g., hexafluoroisopropanol) to minimize spectral interference .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical ECD spectra of this compound?

Time-dependent density functional theory (TDDFT) simulations often overestimate the intensity of low-energy ECD bands (e.g., 186 nm vs. experimental 262 nm) due to solvent effects and charge-transfer transitions not fully captured in gas-phase calculations. Hybrid approaches combining implicit solvent models (e.g., COSMO) with explicit solvent molecule sampling improve accuracy, reducing errors to <0.18 eV for major bands .

Q. What methodological challenges arise in optimizing chiral resolution using lipases, and how can they be addressed?

Lipase selectivity is sensitive to substrate structure and reaction media. For example, Burkholderia sp. GXU56 shows higher activity in ionic liquids than in organic solvents, but immobilization on mesoporous silica improves recyclability (retaining >80% activity after 10 cycles). Directed evolution or rational design (e.g., mutations at substrate-binding pockets) can enhance enantioselectivity for non-natural substrates .

Q. What strategies mitigate data contradictions in meta-analyses of this compound’s catalytic applications?

Contradictions often stem from variability in reaction conditions (e.g., solvent polarity, temperature) or incomplete reporting of ee values. Standardized reporting frameworks (e.g., FAIR data principles) and systematic reviews using databases like Web of Science or PubMed improve reproducibility. Dose-response meta-analyses are feasible if studies report kinetic parameters (e.g., kcat/KM) .

Q. How do solvent dielectric constants impact the solvatochromic shifts in this compound’s ECD spectra?

Despite large dielectric differences (e.g., water: ε = 78.35 vs. hexafluoroisopropanol: ε = 16.70), solvatochromic shifts for methyl mandelate are minimal (<3 nm). This suggests weak solvent–solute interactions dominated by hydrogen bonding at the ester carbonyl group, validated by molecular dynamics simulations .

Methodological Best Practices

  • Data Documentation : Use metadata schemas (e.g., Dublin Core) to annotate experimental conditions, ensuring long-term reproducibility .
  • Collaborative Tools : Platforms like Mendeley centralize literature, protocols, and spectral data, facilitating cross-disciplinary collaboration .
  • Ethical Compliance : For studies involving biological agents (e.g., engineered yeast), document biosafety protocols and participant consent in alignment with institutional review boards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.